molecular formula C11H18O2 B2941845 (E)-4,8-dimethylnona-3,7-dienoic acid CAS No. 459-85-8

(E)-4,8-dimethylnona-3,7-dienoic acid

Cat. No.: B2941845
CAS No.: 459-85-8
M. Wt: 182.263
InChI Key: UAXLWQGEEXDYOB-JXMROGBWSA-N
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Description

(E)-4,8-dimethylnona-3,7-dienoic acid ( 459-85-8) is a high-purity fatty acid derivative supplied for research and development purposes. With a molecular formula of C11H18O2 and a molecular weight of 182.26 g/mol, this compound is characterized by its specific (E) configuration at the double bond . This chemical structure is of significant interest in organic synthesis and materials science, serving as a valuable building block for the preparation of more complex molecules, such as its methyl ester derivative, methyl (E)-4,8-dimethylnona-3,7-dienoate (CAS 56051-73-1) . Compounds within this structural family are also investigated for their applications in the flavor and fragrance industries, as closely related molecules like 4,8-dimethyl-3,7-nonadien-2-one are known to impart floral and fruity odors and are used in food and beverage formulations . Researchers utilize this compound to study the structure-activity relationships of unsaturated fatty acids and their sensory or biological properties. It is provided with a minimum purity of ≥98% to ensure experimental consistency and reliability . This product is intended for research and further manufacturing applications, strictly as a building block or analytical standard. It is not for direct human use, consumption, or diagnostic purposes. Please refer to the Safety Data Sheet for proper handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E)-4,8-dimethylnona-3,7-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h5,7H,4,6,8H2,1-3H3,(H,12,13)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXLWQGEEXDYOB-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC(=O)O)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-85-8
Record name (3E)-4,8-dimethylnona-3,7-dienoic acid
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Natural Occurrence and Biological Origin Investigations of E 4,8 Dimethylnona 3,7 Dienoic Acid

Biosynthetic Pathways and Precursor Relationships of (E)-4,8-dimethylnona-3,7-dienoic acid

The biosynthesis of this compound is not directly elucidated in the literature. However, a well-established pathway for its close structural relative, the C11 homoterpene DMNT, serves as a robust model for the formation of the core C11 skeleton. This pathway involves the oxidative degradation of a C15 sesquiterpenoid precursor rather than a direct build-up from C10 monoterpenoid precursors.

All terpenoids originate from the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mpg.de These units are combined to form geranyl diphosphate (GPP, C10), the precursor to monoterpenes like geraniol (B1671447) and linalool (B1675412), and farnesyl diphosphate (FPP, C15), the precursor to sesquiterpenes.

While compounds like citral, geraniol, and linalool are C10 monoterpenes derived from GPP, the biosynthesis of the C11 skeleton of DMNT and, by extension, this compound, does not proceed from these C10 molecules. Instead, it utilizes the C15 precursor, FPP. nih.govmpg.de Therefore, the biosynthetic pathway for this class of C11 homoterpenes represents a branch of sesquiterpenoid, not monoterpenoid, metabolism. The relationship to geraniol and linalool is that they share the same initial C5 precursors (IPP and DMAPP) but diverge at the GPP/FPP branch point.

The conversion of the C15 precursor FPP to the C11 skeleton of DMNT is a two-step enzymatic process identified in plants such as maize (Zea mays).

Terpene Synthase (TPS) Activity : The first step is the conversion of farnesyl diphosphate (FPP) to the acyclic sesquiterpene alcohol, (E)-nerolidol. This reaction is catalyzed by a specific terpene synthase. In maize, the enzyme TPS2 has been shown to perform this conversion. nih.govresearchgate.net

Cytochrome P450 (CYP450) Mediated Cleavage : The second step involves the oxidative cleavage of (E)-nerolidol to yield the C11 homoterpene DMNT and a C4 byproduct (acetone). This C-C bond cleavage is catalyzed by a cytochrome P450 monooxygenase. nih.govmpg.de In maize, specific P450 enzymes, CYP92C5 and CYP92C6, have been identified as responsible for this oxidative degradation. nih.gov

The formation of this compound would require subsequent oxidation of a C11 precursor. It is plausible that further enzymatic steps, potentially involving other oxidoreductases or P450 enzymes, would oxidize the terminal methyl group or an alcohol intermediate to the corresponding carboxylic acid.

The biosynthesis of the C11 skeleton of this compound is a clear example of a metabolic branching pathway. The central precursor, farnesyl diphosphate (FPP), stands at a critical metabolic node. FPP is the universal precursor for all C15 sesquiterpenoids. However, in this specific pathway, FPP is shunted away from typical sesquiterpene cyclization reactions.

Instead, it is directed into the homoterpene pathway, with (E)-nerolidol serving as the key metabolic intermediate. nih.govmpg.de The formation of (E)-nerolidol from FPP marks the committed step towards this specific class of degraded sesquiterpenoids. The subsequent oxidative cleavage of (E)-nerolidol represents the definitive step in forming the C11 skeleton. This pathway effectively acts as a metabolic offshoot, catabolizing a C15 intermediate to produce a specialized C11 compound with distinct ecological functions.

Table 2: Key Components in the Biosynthetic Pathway of the C11 Homoterpene Skeleton
ComponentTypeRole in Pathway
Farnesyl Diphosphate (FPP)C15 PrecursorStarting substrate for the pathway; branch point from sesquiterpenoid metabolism.
Terpene Synthase (e.g., TPS2)EnzymeCatalyzes the conversion of FPP to the (E)-nerolidol intermediate.
(E)-NerolidolC15 IntermediateThe key acyclic sesquiterpene alcohol that undergoes oxidative cleavage.
Cytochrome P450 (e.g., CYP92C5)EnzymeCatalyzes the oxidative cleavage of (E)-nerolidol to the C11 skeleton (DMNT).

Chemical Synthesis and Synthetic Pathway Development for E 4,8 Dimethylnona 3,7 Dienoic Acid

Total Synthesis Approaches to (E)-4,8-dimethylnona-3,7-dienoic acid

Total synthesis of this compound leverages several modern organic chemistry reactions to construct the carbon skeleton and introduce the required functional groups with high selectivity.

Applications of the Rhodanine (B49660) Condensation Method

The Knoevenagel condensation, a variant of the aldol (B89426) condensation, provides a plausible route to this compound using a rhodanine-based strategy. ekb.egrsc.org This method typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as rhodanine, in the presence of a basic catalyst. ekb.eg

A proposed synthetic pathway begins with the Knoevenagel condensation of geranial with rhodanine. This reaction would yield a 5-geranylidene rhodanine intermediate. Subsequent hydrolysis of this intermediate, typically under basic conditions, would cleave the rhodanine ring to afford the corresponding α,β-unsaturated dithiocarboxylic acid derivative. Further chemical manipulation would then be required to convert this intermediate into the final target compound, this compound. While this method is well-established for various aromatic aldehydes, its application to α,β-unsaturated aldehydes like geranial for the synthesis of this specific terpenoic acid is a logical extension of the methodology.

Table 1: Proposed Reaction Scheme via Rhodanine Condensation

Step Reactants Key Transformation Intermediate/Product
1 Geranial, Rhodanine, Base (e.g., TEA) Knoevenagel Condensation nih.gov 5-((E)-3,7-dimethylocta-2,6-dien-1-ylidene)rhodanine
2 Intermediate from Step 1, Base (e.g., NaOH), H₂O Hydrolytic Ring Opening Dithiocarboxylate derivative

Palladium-Catalyzed Carbonylation Strategies

Palladium-catalyzed carbonylation reactions are powerful tools for the introduction of carbonyl groups into organic molecules. nih.govsemanticscholar.org The synthesis of carboxylic acids via this method, specifically through hydroxycarbonylation, involves the reaction of an organic halide with carbon monoxide and water. nih.govorganic-chemistry.orgnih.gov

For the synthesis of this compound, a suitable precursor would be an (E)-geranyl halide, such as geranyl bromide. The reaction proceeds via the oxidative addition of the palladium(0) catalyst to the geranyl halide, forming a palladium(II) complex. This is followed by the migratory insertion of carbon monoxide to form an acyl-palladium intermediate. Finally, nucleophilic attack by water (hydrolysis) yields the desired carboxylic acid and regenerates the palladium(0) catalyst. researchgate.net This strategy offers a direct and efficient route to the target molecule, leveraging the high functional group tolerance of modern palladium catalysts. nih.govnih.gov

Table 2: Key Steps in Palladium-Catalyzed Hydroxycarbonylation

Step Description Catalyst/Reagents
1 Oxidative Addition Pd(0) catalyst, Geranyl Bromide
2 CO Insertion Carbon Monoxide (CO)
3 Nucleophilic Attack Water (H₂O)
4 Reductive Elimination -

Regioselective and Stereoselective Carboxylation Reactions of Allylic Reagents

The direct carboxylation of allylic reagents using carbon dioxide (CO₂) as a renewable C1 source is an attractive and sustainable synthetic strategy. semanticscholar.orgnih.gov Nickel-catalyzed reductive carboxylation of allylic alcohols, in particular, has emerged as an effective method for producing β,γ-unsaturated carboxylic acids. bohrium.com

This approach can be applied to the synthesis of this compound starting from the readily available allylic alcohol, geraniol (B1671447). The reaction typically employs a nickel(0) catalyst, a ligand, and a reducing agent. Mechanistic studies based on density functional theory (DFT) calculations suggest that the reaction proceeds through several key steps, including the activation of the allylic alcohol. researchgate.netbohrium.com A critical aspect of this method is its selectivity. The steric hindrance between the CO₂ molecule and the allylic group during the carboxylation step is primarily responsible for the high regioselectivity, favoring carboxylation at the terminal carbon. researchgate.netbohrium.com Furthermore, the E/Z stereoselectivity is governed by the thermodynamic stability of the E-isomer intermediate, which allows for the preferential formation of the desired this compound. bohrium.com

Table 3: Factors Influencing Selectivity in Ni-Catalyzed Carboxylation

Selectivity Type Controlling Factor Desired Outcome for Synthesis
Regioselectivity Steric hindrance during CO₂ coordination researchgate.netbohrium.com Carboxylation at the C1 position of geraniol

| Stereoselectivity | Thermodynamic stability of intermediates bohrium.com | Formation of the (E)-double bond |

One-Step Synthesis from Beta-Isopropenyl-Beta-Propiolactone

A theoretical one-step approach to this compound involves the ring-opening of a substituted β-lactone. Specifically, the reaction would utilize β-isopropenyl-β-propiolactone as the starting material. β-Propiolactones are known to be highly reactive cyclic esters that undergo ring-opening reactions with a variety of nucleophiles due to their significant ring strain. wikipedia.orgresearchgate.net

In this proposed synthesis, an organocuprate reagent, such as lithium di-(4-methylpent-3-en-1-yl)cuprate, would act as the nucleophile. Organocuprates are known to be effective for Sₙ2-type ring-opening of epoxides and β-lactones, typically attacking the less hindered carbon atom with inversion of configuration. wikipedia.org The attack of the organocuprate at the β-position of the lactone ring would lead to the formation of the carbon-carbon bond and concomitant opening of the lactone to reveal the carboxylate. Subsequent acidic workup would protonate the carboxylate to yield the final product, this compound. This pathway is attractive for its potential convergency and atom economy, though its practical application would depend on the successful synthesis of the requisite substituted β-lactone and organocuprate.

Synthetic Pathways for Analogues and Derivatives of this compound

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of various analogues and derivatives, primarily through esterification and amidation reactions.

Esterification and Amidation Reactions

Standard organic transformations can be employed to convert this compound into its corresponding esters and amides. These derivatives are often synthesized to modify the compound's physical properties or for further biological evaluation.

Esterification: The formation of esters is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. Common methods include:

Acid-catalyzed esterification: Refluxing the carboxylic acid with an excess of the desired alcohol (e.g., methanol (B129727), ethanol) and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄).

Coupling agent-mediated esterification: Using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid, followed by the addition of the alcohol.

Amidation: Amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. Due to the lower reactivity of amines compared to alcohols in this context, the carboxylic acid often needs to be activated first. Common amidation procedures include:

Conversion to an acyl chloride: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride, which then readily reacts with an amine.

Peptide coupling reagents: Employing reagents such as DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the direct formation of the amide bond between the carboxylic acid and the amine under mild conditions.

These well-established methods allow for the creation of a diverse library of ester and amide derivatives of this compound for further research and application. nih.gov

Synthesis of Lactonized Derivatives

The formation of lactones from unsaturated carboxylic acids like this compound is typically achieved through intramolecular cyclization. This process can be initiated by electrophilic addition to one of the double bonds, followed by the nucleophilic attack of the carboxylic acid moiety. A prevalent method for this transformation is halolactonization, particularly iodolactonization, which proceeds under mild conditions. wikipedia.org

The mechanism of iodolactonization involves the reaction of the unsaturated acid with an iodine source, such as molecular iodine (I₂) in the presence of a mild base like sodium bicarbonate (NaHCO₃). chemistnotes.com The electrophilic iodine adds to a double bond, forming a cyclic iodonium (B1229267) ion intermediate. The carboxylate group then acts as an intramolecular nucleophile, attacking one of the carbon atoms of the iodonium ion to form the lactone ring. wikipedia.org

For this compound, cyclization can potentially occur at either the Δ³ or Δ⁷ double bond. The regioselectivity of the reaction is influenced by factors such as steric hindrance and the relative stability of the resulting ring systems (five-membered γ-lactones vs. six-membered δ-lactones). According to Baldwin's rules for ring closure, 5-exo cyclizations are generally favored over 6-endo cyclizations. Therefore, attack at the Δ⁷ double bond would be expected to preferentially form a five-membered γ-lactone.

A plausible synthetic route for the iodolactonization of this compound is outlined below:

Reaction Setup : The dien-acid is dissolved in a suitable solvent, such as acetonitrile (B52724) or a biphasic system of ether and water.

Addition of Reagents : A solution of sodium bicarbonate is added, followed by the portion-wise addition of iodine.

Cyclization : The reaction mixture is stirred, typically at room temperature, allowing for the formation of the iodonium ion and subsequent intramolecular cyclization.

Workup and Purification : The reaction is quenched with a reducing agent like sodium thiosulfate (B1220275) to remove excess iodine. The product is then extracted, dried, and purified by chromatography to yield the iodolactone.

The stereochemistry of the resulting lactone can often be controlled by the reaction conditions. Kinetic control (lower temperatures) may favor one diastereomer, while thermodynamic control (higher temperatures or longer reaction times) may favor the more stable diastereomer. orgsyn.org

Table 1: Key Parameters in the Iodolactonization of Unsaturated Carboxylic Acids
ParameterDescriptionTypical ConditionsImpact on Reaction
Iodine SourceProvides the electrophile for cyclization.I₂Initiates the formation of the iodonium ion.
BaseActivates the carboxylic acid for nucleophilic attack.NaHCO₃, KHCO₃Increases the concentration of the carboxylate anion.
SolventInfluences solubility and reaction rate.Acetonitrile, Dichloromethane, Ether/WaterCan affect the stability of intermediates and reaction pathway.
TemperatureControls the reaction rate and stereoselectivity.0 °C to room temperatureLower temperatures often favor kinetic products.

Preparation of Phosphonic Acid Analogues and Prenyl Diphosphate (B83284) Mimics

Phosphonic acid analogues of this compound are of significant interest as they can act as stable mimics of prenyl diphosphates, which are key intermediates in isoprenoid biosynthesis. These mimics can serve as inhibitors of prenyltransferase enzymes. A common strategy for the synthesis of these analogues involves the Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.org

The Michaelis-Arbuzov reaction is a well-established method for forming a carbon-phosphorus bond. It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl phosphonate (B1237965). wikipedia.org This phosphonate ester can then be hydrolyzed to the corresponding phosphonic acid.

A practical synthetic pathway to a phosphonic acid analogue of this compound can commence from a structurally related precursor such as geraniol. The synthesis can be envisioned in the following steps:

Conversion of Alcohol to Halide : The primary alcohol group of geraniol is first converted into a good leaving group, typically a bromide or chloride. This can be achieved using reagents like phosphorus tribromide (PBr₃) or N-chlorosuccinimide (NCS) in the presence of a phosphine.

Michaelis-Arbuzov Reaction : The resulting geranyl halide is then reacted with a trialkyl phosphite, such as triethyl phosphite, at elevated temperatures. The nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the geranyl halide, displacing the halide and forming a phosphonium (B103445) salt intermediate. This intermediate then undergoes dealkylation by the displaced halide ion to yield the diethyl geranylphosphonate.

Hydrolysis to Phosphonic Acid : The final step is the hydrolysis of the phosphonate ester to the phosphonic acid. This is typically achieved by treatment with a strong acid, such as concentrated hydrochloric acid, or by a two-step procedure involving reaction with bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis.

Table 2: Summary of the Michaelis-Arbuzov Reaction for Phosphonate Synthesis
StepReactantsKey ReagentsProductReaction Type
1GeraniolPBr₃ or NCS/PPh₃Geranyl bromide/chlorideHalogenation
2Geranyl halide, Triethyl phosphiteHeatDiethyl geranylphosphonateMichaelis-Arbuzov Reaction
3Diethyl geranylphosphonateConc. HCl or TMSBr then MeOHGeranylphosphonic acidHydrolysis

This synthetic approach provides a versatile route to phosphonic acid analogues that can mimic the structure and electronic properties of natural prenyl diphosphates, making them valuable tools for studying and inhibiting enzymes involved in isoprenoid metabolism.

Chemical Reactivity and Transformation Studies of E 4,8 Dimethylnona 3,7 Dienoic Acid

Cyclization Reactions and Product Stereochemistry

The presence of strategically positioned double bonds in the carbon skeleton of (E)-4,8-dimethylnona-3,7-dienoic acid makes it a prime candidate for acid-catalyzed cyclization reactions. These transformations, often biomimetic in nature, can lead to the formation of various cyclic structures, with the stereochemical outcome being a critical aspect of the investigation.

One of the key studies in this area involves the cyclization of this compound, also known as homogeranic acid, in the presence of a Lewis acid catalyst. Research has shown that treatment of the dienoic acid with stannic chloride (SnCl₄) induces a concerted cyclization process. This reaction yields a bicyclic lactone as the primary product.

The major product of this cyclization is trans-hexahydro-4,4,7a-trimethyl-2(3H)-benzofuranone , more commonly known as trans-tetrahydroactinidiolide. Alongside this, the corresponding cis-isomer, cis-hexahydro-4,4,7a-trimethyl-2(3H)-benzofuranone (cis-tetrahydroactinidiolide), is also formed as a minor product. The reaction demonstrates a significant degree of stereoselectivity, with the product mixture comprising approximately 88% of the trans-isomer and 12% of the cis-isomer. This stereochemical preference suggests a well-defined transition state in the cyclization cascade.

It has been observed that the trans-isomer can be isomerized to the more thermodynamically stable cis-isomer upon further treatment with stannic chloride. The absence of any monocyclic intermediates in the reaction mixture provides strong evidence for a concerted mechanism, where the formation of the bicyclic system occurs in a single, continuous process.

Table 1: Products of Stannic Chloride-Catalyzed Cyclization of this compound

Product Name Structure Stereochemistry Percentage in Product Mixture
trans-Hexahydro-4,4,7a-trimethyl-2(3H)-benzofuranone (trans-Tetrahydroactinidiolide) trans-Tetrahydroactinidiolide trans 88%
cis-Hexahydro-4,4,7a-trimethyl-2(3H)-benzofuranone (cis-Tetrahydroactinidiolide) cis-Tetrahydroactinidiolide cis 12%

Reduction and Other Synthetic Transformations of the this compound Skeleton

Beyond cyclization, the chemical scaffold of this compound is amenable to a variety of other synthetic transformations, particularly focusing on the reduction of its carboxylic acid functionality.

The reduction of carboxylic acids is a fundamental transformation in organic synthesis, typically yielding primary alcohols. Powerful reducing agents are generally required for this conversion. While specific studies detailing the reduction of this compound are not extensively documented in publicly available literature, the general reactivity of carboxylic acids suggests that it would be susceptible to reduction by strong hydride reagents.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids to primary alcohols. researchgate.net The reaction proceeds via a complex aluminum salt intermediate, which upon acidic workup, furnishes the corresponding alcohol. chemguide.co.uk It is anticipated that the reduction of this compound with LiAlH₄ would yield (E)-4,8-dimethylnona-3,7-dien-1-ol , preserving the stereochemistry of the double bonds.

Table 2: Expected Product of the Reduction of this compound

Reactant Reagent Expected Product Product Structure
This compound Lithium aluminum hydride (LiAlH₄) (E)-4,8-dimethylnona-3,7-dien-1-ol (E)-4,8-dimethylnona-3,7-dien-1-ol

Other potential synthetic transformations of the this compound skeleton could involve reactions at the double bonds, such as catalytic hydrogenation. This would lead to the saturation of one or both double bonds, yielding the corresponding saturated or partially saturated carboxylic acids. Furthermore, the carboxylic acid group can be converted into other functional groups like esters or amides through standard synthetic protocols, opening up avenues for the synthesis of a diverse range of derivatives. However, specific literature detailing these transformations on this particular substrate is scarce.

Biological and Ecological Significance of E 4,8 Dimethylnona 3,7 Dienoic Acid

Investigating Roles in Plant-Herbivore Interactions through Homoterpenoid Pathways

Plants have evolved sophisticated defense systems against herbivory, a key component of which is the production of a diverse array of secondary metabolites. Among these, homoterpenoids are of particular interest due to their role in plant-herbivore interactions. These compounds are not directly synthesized from the regular terpene pathways but are instead derived from the oxidative degradation of larger terpene precursors.

The biosynthesis of the C11 homoterpene (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), a volatile organic compound, is a well-studied example of the homoterpenoid pathway. researchgate.netnih.govoup.comnih.gov This pathway is often induced in response to herbivore feeding. The process begins with the C15 sesquiterpene precursor, farnesyl diphosphate (B83284) (FPP), which is converted to the tertiary alcohol (E)-nerolidol by the action of terpene synthases (TPS). nih.govnih.gov Subsequently, a cytochrome P450 monooxygenase (P450) catalyzes the oxidative cleavage of (E)-nerolidol to produce the volatile DMNT. researchgate.netnih.govoup.comnih.gov

DMNT plays a significant role in indirect plant defense by attracting natural enemies of the feeding herbivores, such as predatory mites and parasitoid wasps. researchgate.net This "cry for help" is a classic example of tritrophic interaction, where the plant, herbivore, and the herbivore's natural enemy are all involved. The emission of DMNT, along with other herbivore-induced plant volatiles (HIPVs), creates a chemical signature that guides predators and parasitoids to their prey. nih.gov

While the volatile DMNT is the most studied product of this pathway, the biosynthesis of the structurally related (E)-4,8-dimethylnona-3,7-dienoic acid likely follows a similar enzymatic logic, potentially involving further oxidation or modification of intermediates within the homoterpenoid pathway. The presence of such acidic compounds could represent a different strategy for plant defense, possibly acting as direct deterrents or having other physiological roles within the plant.

The regulation of homoterpenoid biosynthesis is complex, involving signaling molecules such as jasmonic acid and ethylene, which are key players in plant defense signaling cascades. nih.gov Herbivore feeding triggers the activation of these signaling pathways, leading to the upregulation of genes encoding the necessary biosynthetic enzymes like terpene synthases and P450s. nih.gov

Table 1: Key Enzymes in the Homoterpenoid Pathway Leading to DMNT

Enzyme ClassSpecific Enzyme ExampleSubstrateProductPlant Species Example
Terpene Synthase (TPS)TPS2Farnesyl diphosphate (FPP)(E)-NerolidolZea mays (Maize) nih.govoup.comnih.gov
Cytochrome P450 MonooxygenaseCYP92C5(E)-Nerolidol(E)-4,8-dimethyl-1,3,7-nonatriene (DMNT)Zea mays (Maize) nih.govoup.comnih.gov
Terpene Synthase (TPS)MtTPS3Farnesyl diphosphate (FPP)(E)-NerolidolMedicago truncatula nih.gov

Deterrent and Attractant Activities of this compound Derivatives on Insect Behavior

The derivatives of this compound, particularly the volatile homoterpene DMNT, exhibit a dual role in modulating insect behavior, acting as both repellents and attractants depending on the insect species and the ecological context. This duality is a common feature of semiochemicals, which are chemicals involved in communication.

As a repellent, DMNT can directly deter herbivores from feeding. Studies have shown that increased emission of DMNT by plants can lead to reduced herbivory. researchgate.net For instance, some plants, upon attack, release DMNT which can act as a feeding deterrent to certain insect larvae. researchgate.net The mechanism of this repellency can involve the activation of specific olfactory receptors in insects that trigger avoidance behaviors. Some fatty acids and their derivatives have been shown to overload the sensory mechanisms of insects at high concentrations, leading to repulsion. google.com

Conversely, DMNT is a well-documented attractant for the natural enemies of herbivores. researchgate.netgre.ac.uk This is a cornerstone of indirect plant defense, where plants recruit "bodyguards" to deal with pests. For example, parasitoid wasps that lay their eggs in herbivorous caterpillars are guided to their hosts by the scent of DMNT and other HIPVs released from the damaged plant. This attraction is highly specific and is a result of the co-evolutionary arms race between plants, herbivores, and their natural enemies.

Table 2: Effects of DMNT and Related Compounds on Insect Behavior

CompoundInsect SpeciesType of EffectReference
(E)-4,8-dimethyl-1,3,7-nonatriene (DMNT)Predatory MitesAttractant thegoodscentscompany.com
(E)-4,8-dimethyl-1,3,7-nonatriene (DMNT)Parasitoid WaspsAttractant gre.ac.uk
(E)-4,8-dimethyl-1,3,7-nonatriene (DMNT)Plutella xylostella (Diamondback moth) larvaeRepellent researchgate.net
Fatty Acids (C8-C12)Aedes aegypti (Yellow fever mosquito)Repellent google.com
DEET (N,N-Diethyl-meta-toluamide)Aedes aegyptiAttractant (low conc.), Repellent (high conc.) nih.gov

Enzyme-Substrate Interactions and Inhibitory Studies Involving Prenyltransferases

Prenyltransferases are a class of enzymes crucial for the biosynthesis of a vast array of natural products, including terpenoids. tmu.edu.twnih.govnih.gov These enzymes catalyze the sequential addition of isopentenyl diphosphate (IPP) units to an allylic diphosphate acceptor, forming the backbone of terpenes of various lengths. tmu.edu.twnih.govnih.gov For instance, farnesyl diphosphate (FPP) synthase, a type of prenyltransferase, is responsible for synthesizing the C15 precursor for sesquiterpenes, which includes the precursor to DMNT and likely this compound. frontiersin.org

Given their central role in metabolic pathways, prenyltransferases are potential targets for inhibition. tmu.edu.twnih.gov The inhibition of these enzymes can disrupt the production of essential compounds for an organism's survival or signaling. The active site of a prenyltransferase is designed to bind the isoprenoid diphosphate substrates. Molecules that mimic the structure of these substrates or their transition states can act as competitive inhibitors.

While specific studies on the inhibition of prenyltransferases by this compound are not widely documented, its structural similarity to isoprenoid precursors suggests a potential for interaction with these enzymes. Terpenoids and their derivatives are known to be involved in feedback regulation of their own biosynthetic pathways, which can occur through the inhibition of key enzymes like prenyltransferases.

The study of enzyme-substrate interactions and inhibition of prenyltransferases is a significant area of research for the development of new therapeutic agents and agrochemicals. tmu.edu.twnih.gov Understanding how compounds like this compound and its derivatives interact with these enzymes could provide insights into their mode of action and potential applications.

Table 3: Classes of Prenyltransferases and their Functions

Enzyme ClassFunctionExample of Product Class
Farnesyl Diphosphate Synthase (FPPS)Catalyzes the formation of the C15 precursor FPP.Sesquiterpenes
Geranylgeranyl Diphosphate Synthase (GGPPS)Catalyzes the formation of the C20 precursor GGPP.Diterpenes, Carotenoids
Geranyl Diphosphate Synthase (GPPS)Catalyzes the formation of the C10 precursor GPP.Monoterpenes

Exploration of Broader Biological Activities of Related Dienoic Acids in Microbial Systems

Dienoic acids and other fatty acids are known to possess a wide range of biological activities, including antimicrobial properties against various bacteria and fungi. nih.govnih.govmdpi.commdpi.com These compounds can exert their effects through various mechanisms, often targeting the cell membrane of microorganisms. mdpi.com

The antimicrobial activity of fatty acids is often dependent on their chain length and degree of unsaturation. For instance, certain unsaturated fatty acids have been shown to be effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and ultimately cell death. nih.gov

In addition to their antibacterial properties, some dienoic acids have demonstrated antifungal activity. They can inhibit the growth of pathogenic fungi by interfering with cellular processes essential for fungal survival. The amphipathic nature of these molecules allows them to interact with and disrupt the fungal cell membrane, which is a common target for antifungal agents.

The exploration of the biological activities of dienoic acids in microbial systems is a promising area for the discovery of new antimicrobial agents. Natural products, including those derived from plants and microorganisms, are a rich source of chemical diversity and have historically been a major source of new drugs. The study of compounds like this compound and its relatives could lead to the identification of novel leads for the development of new treatments for infectious diseases.

Table 4: Antimicrobial Activity of Selected Dienoic and Other Fatty Acids

CompoundTarget MicroorganismObserved EffectReference
7,10-epoxyoctadeca-7,9-dienoic acidMethicillin-resistant Staphylococcus aureus (MRSA)Inhibition of growth, reduction of virulence factors nih.govnih.gov
Lauric acid (C12:0)Gram-positive bacteriaPotent antibacterial activity mdpi.com
Linoleic acid (C18:2)Gram-positive bacteriaPotent antibacterial activity mdpi.com
8-hydroxyoctadeca-cis-11,14-dienoic acidCandida albicansAntimicrobial activity wikipedia.org

Advanced Analytical Methodologies for Research Characterization of E 4,8 Dimethylnona 3,7 Dienoic Acid

Spectroscopic Analysis for Structural Elucidation (NMR, IR, Mass Spectrometry)

Spectroscopic methods are paramount in unequivocally determining the molecular structure of (E)-4,8-dimethylnona-3,7-dienoic acid. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's atomic arrangement and functional groups.

Proton (¹H) Environment (Predicted) Chemical Shift (ppm, Predicted) Carbon (¹³C) Environment (Predicted) Chemical Shift (ppm, Predicted)
CH₃ (on C8)1.60C1 (Carboxyl)~178
CH₃ (on C4)1.68C2~35
CH₂ (C5)2.05C3~120
CH₂ (C6)2.15C4~138
CH₂ (C2)2.35C5~40
CH (C7)5.08C6~26
CH (C3)5.15C7~124
OH (Carboxyl)12.0 (broad)C8~132
C9~18
C10 (Methyl on C4)~16
C11 (Methyl on C8)~25

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands.

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (Carboxylic Acid)2500-3300 (broad)
C-H stretch (alkene and alkane)2850-3030
C=O stretch (Carboxylic Acid)1700-1725
C=C stretch (alkene)1640-1680
C-O stretch (Carboxylic Acid)1210-1320

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. The nominal molecular weight of this compound is 182.26 g/mol . chemscene.com Electron ionization mass spectrometry would likely lead to fragmentation through cleavage of the aliphatic chain and loss of the carboxylic acid group.

Chromatographic Techniques for Separation and Quantification (GC, HPLC, LC-MS/MS)

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography (GC): Due to its volatility, particularly after derivatization, GC is a suitable technique for the analysis of this compound. To improve volatility and peak shape, the carboxylic acid is often converted to a more volatile ester, such as a methyl or silyl (B83357) ester, prior to analysis. The choice of a non-polar or medium-polarity capillary column would be appropriate for its separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of carboxylic acids. sielc.com For this compound, reversed-phase HPLC using a C18 column is a common approach. nih.gov A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic or acetic acid to suppress the ionization of the carboxyl group, would provide good separation. UV detection is possible, although the chromophore is not particularly strong. Derivatization with a UV-active or fluorescent tag can enhance sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.govthermofisher.comnih.gov LC-MS/MS is particularly useful for the analysis of complex biological or environmental samples. For this compound, electrospray ionization (ESI) in negative ion mode would be effective for detecting the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) can then be used to generate specific fragment ions for highly selective and sensitive quantification, even in the presence of interfering substances. This technique is also invaluable for distinguishing between isomers that may have similar retention times. nih.govsciex.com

Chemical Degradation and Elucidation Techniques (e.g., Ozonolysis)

Chemical degradation techniques can be employed to break down the molecule into smaller, more easily identifiable fragments, thereby providing further evidence for its structure.

Ozonolysis: Ozonolysis is a classic organic reaction used to cleave carbon-carbon double bonds. wikipedia.orgorganic-chemistry.org Treatment of this compound with ozone, followed by a workup, would cleave both the C3-C4 and C7-C8 double bonds.

Under oxidative workup conditions (e.g., using hydrogen peroxide), the expected products would be:

From the C3-C4 cleavage: 3-oxobutanoic acid and 4-oxopentanoic acid.

From the C7-C8 cleavage: Acetone and succinic acid.

Future Research Perspectives on E 4,8 Dimethylnona 3,7 Dienoic Acid

Elucidation of Novel Biosynthetic Enzymes and Regulatory Pathways

The biosynthesis of (E)-4,8-dimethylnona-3,7-dienoic acid in nature has not been explicitly detailed in scientific literature. However, the pathways of structurally similar acyclic terpenoids, such as the C11 homoterpene (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), offer a likely model. The biosynthesis of DMNT is known to proceed from the C15 sesquiterpene alcohol (E)-nerolidol. nih.govnih.gov This suggests a potential biosynthetic route for this compound originating from (E)-nerolidol through oxidative processes.

Future research should focus on identifying the specific enzymes and regulatory networks responsible for this transformation. A key area of investigation would be the role of cytochrome P450 monooxygenases (P450s). These enzymes are well-known for their function in the oxidative modification of terpenes. nih.govgoogle.com For instance, microbial biotransformation of trans-nerolidol by Rhodococcus rubropertinctus has been shown to yield the corresponding 12-carboxylic acid, indicating that enzymatic oxidation of the terminal methyl group is a feasible pathway. researchgate.net

Key research questions to address include:

Identification of P450s: Screening for specific P450s in organisms that may produce this acid, capable of oxidizing (E)-nerolidol or a related precursor.

Multi-step Oxidation: Investigating whether the conversion from the alcohol to the carboxylic acid is a direct process or a stepwise oxidation via an aldehyde intermediate, potentially involving alcohol dehydrogenases and aldehyde dehydrogenases. acsgcipr.org

Gene Cluster Analysis: In potential producing organisms, searching for gene clusters that contain genes for both a nerolidol (B1678203) synthase and various oxidative enzymes.

Regulatory Mechanisms: Understanding how the expression of these biosynthetic genes is regulated, for example, in response to environmental stimuli or developmental cues.

The following table outlines the potential enzymatic steps in the biosynthesis of this compound, starting from the universal sesquiterpene precursor, farnesyl diphosphate (B83284).

StepPrecursorEnzyme Class (Hypothesized)Product
1Farnesyl DiphosphateTerpene Synthase (e.g., Nerolidol Synthase)(E)-Nerolidol
2(E)-NerolidolCytochrome P450 Monooxygenase / Alcohol Dehydrogenase(E)-4,8-dimethylnona-3,7-dien-1-al
3(E)-4,8-dimethylnona-3,7-dien-1-alAldehyde DehydrogenaseThis compound

Development of Highly Efficient and Stereoselective Synthetic Routes

The development of efficient and stereoselective synthetic routes is crucial for obtaining pure this compound for research and potential applications. The key challenge in its synthesis lies in the stereocontrolled formation of the trisubstituted double bond at the C3 position. Several established olefination reactions could be adapted for this purpose.

Future synthetic strategies could explore the following methodologies:

Wittig Reaction: The Wittig reaction and its modifications, such as the Schlosser modification, are powerful tools for forming carbon-carbon double bonds. wikipedia.orgnih.gov A synthetic approach could involve the reaction of a suitable phosphonium (B103445) ylide with a ketone or aldehyde precursor to construct the C3-C4 double bond with the desired (E)-selectivity. Stabilized ylides generally favor the formation of (E)-alkenes. organic-chemistry.org

Julia-Kocienski Olefination: This reaction is renowned for its high (E)-selectivity in alkene synthesis and its tolerance of various functional groups. organic-chemistry.orgwikipedia.orgresearchgate.netpreprints.orgmdpi.com A convergent synthesis could be designed where a heteroaryl sulfone fragment is coupled with an appropriate aldehyde to stereoselectively form the trisubstituted double bond.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is another excellent method for the synthesis of (E)-alkenes from aldehydes and phosphonate (B1237965) carbanions. Its high stereoselectivity and the ease of removal of the phosphate (B84403) byproduct make it an attractive option.

A plausible synthetic disconnection for this compound is presented below:

Retrosynthetic StepBond DisconnectedPotential Synthetic ReactionReactants
1C3=C4Julia-Kocienski OlefinationA C3-heteroaryl sulfone ester and a C4-aldehyde
2C3=C4Wittig ReactionA C3-phosphonium ylide ester and a C4-ketone
3C7=C8Grignard ReactionA C1-C7 fragment and a C8-C9 fragment

Further research should focus on optimizing reaction conditions to maximize yield and stereoselectivity, as well as developing scalable and cost-effective synthetic protocols.

Deeper Understanding of Ecological Roles and Mechanisms of Bioactivity in Inter-species Communication

The ecological roles of this compound are currently unknown. However, the functions of structurally related terpenoids in plant-insect interactions provide a strong basis for future investigation. e3s-conferences.orgmdpi.comresearchgate.netresearchgate.netnih.gov Volatile terpenoids are key components of the chemical language that mediates these interactions, acting as attractants, repellents, or toxins. mdpi.com

Given its structure, it is plausible that this compound, or its volatile ester derivatives, could function as a semiochemical. Future research should explore its potential roles in:

Plant Defense: Investigating whether the compound is produced by plants in response to herbivory and if it has any direct toxic or deterrent effects on insects. mdpi.com

Pollinator Attraction: Assessing if the compound or its esters are components of floral scents and play a role in attracting pollinators.

Pheromonal Communication: Exploring the possibility that this compound is used as a pheromone by insects for mating, aggregation, or trail marking.

Tritrophic Interactions: Determining if the compound can act as a synomone, attracting predators or parasitoids of herbivores that are feeding on a plant.

The mechanism of bioactivity will likely depend on its interaction with specific receptors in the target organisms. Electrophysiological techniques, such as electroantennography (EAG) and single-sensillum recording (SSR), coupled with behavioral assays, will be essential tools to determine if and how insects detect this compound and what behavioral responses it elicits.

Exploration of Chemoenzymatic Synthesis and Biocatalysis Approaches

Chemoenzymatic synthesis and biocatalysis offer green and highly selective alternatives to traditional chemical synthesis. nih.gov For a molecule like this compound, these approaches could be particularly advantageous for achieving high stereoselectivity under mild reaction conditions.

Future research in this area could focus on:

Lipase-Catalyzed Reactions: Lipases are versatile enzymes that can be used for the synthesis of esters from carboxylic acids and alcohols. mdpi.comnih.govresearchgate.netcapes.gov.brresearchgate.net Research could explore the lipase-catalyzed esterification of this compound to produce a library of ester analogues for bioactivity screening. Furthermore, the reverse reaction, the stereoselective hydrolysis of a racemic ester of a precursor alcohol, could be a key step in a kinetic resolution approach to chiral building blocks.

Biocatalytic Oxidation: As mentioned in the biosynthesis section, enzymatic oxidation is a promising route. The use of whole-cell biocatalysts or isolated oxidoreductases (e.g., alcohol and aldehyde dehydrogenases) could be developed for the selective oxidation of a precursor alcohol or aldehyde to the target carboxylic acid. acsgcipr.orgresearchgate.netmdpi.com This would avoid the use of harsh chemical oxidants.

Engineered Pathways in Microbial Hosts: Advances in synthetic biology could enable the construction of microbial cell factories for the de novo production of this compound. This would involve introducing the genes for the necessary terpene synthase and oxidative enzymes into a suitable host organism like Escherichia coli or Saccharomyces cerevisiae. acs.org

The following table summarizes potential chemoenzymatic and biocatalytic approaches.

ApproachKey Enzyme(s)TransformationPotential Application
Biocatalytic OxidationAlcohol Dehydrogenase, Aldehyde DehydrogenaseAlcohol -> Aldehyde -> Carboxylic AcidGreen synthesis of the target acid
Lipase-Catalyzed EsterificationLipase (e.g., Novozym 435)Carboxylic Acid + Alcohol -> EsterSynthesis of analogues for bioactivity testing
Kinetic ResolutionLipaseRacemic Ester -> Enantioenriched Ester + AlcoholPreparation of chiral precursors
Metabolic EngineeringTerpene Synthase, P450sSugar -> this compoundSustainable production in microorganisms

Investigation of Further Functional Group Modifications and Analogues for Specific Research Applications

The carboxylic acid functional group in this compound serves as a versatile handle for chemical modifications, allowing for the synthesis of a wide range of analogues. libretexts.orgmsu.edulibretexts.org These analogues would be invaluable for structure-activity relationship (SAR) studies and for developing probes to investigate its biological targets.

Future research should explore modifications such as:

Esterification and Amidation: Conversion of the carboxylic acid to various esters and amides to explore changes in volatility, solubility, and bioactivity.

Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol, which could serve as a precursor for other functional groups or be tested for its own biological activity.

Modifications of the Double Bonds: Reactions such as epoxidation, dihydroxylation, or hydrogenation of the double bonds could lead to new compounds with different conformational properties and potential bioactivities.

Fluorination: The introduction of fluorine atoms can significantly alter the electronic properties and metabolic stability of a molecule, potentially enhancing its bioactivity.

Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole or a phosphonic acid, to probe the requirements for binding to a potential receptor.

The synthesis and biological evaluation of these analogues will provide a deeper understanding of the structural features required for any observed activity and could lead to the development of new leads for applications in agriculture or medicine.

Q & A

Basic: How is the chemical structure of (E)-4,8-dimethylnona-3,7-dienoic acid characterized, and what analytical methods are essential for confirmation?

Answer:
The structure is confirmed via high-resolution NMR (1H, 13C) and mass spectrometry (HRMS). Key features include the (E)-configuration of the 3,7-diene system, confirmed by coupling constants (J = 15–16 Hz for trans double bonds in 1H-NMR) and NOE correlations. The methyl branches at C4 and C8 are identified using HMBC correlations between methyl protons and adjacent carbons. For purity assessment, HPLC with UV/RI detection is recommended, using a C18 column and acetonitrile/water gradient .

Advanced: What strategies are employed to resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Answer:
Discrepancies often arise from metabolic instability or tissue-specific uptake. To address this:

  • Metabolite profiling : Use LC-MS/MS to identify degradation products in biological matrices (e.g., serum or liver microsomes) .
  • Pharmacokinetic studies : Track compound distribution via radiolabeled analogs (e.g., 14C-labeled derivatives) in animal models .
  • Target engagement assays : Validate direct interactions with proposed targets (e.g., geranylgeranyl diphosphate synthase) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic: What are the primary natural sources of this compound, and how is it isolated?

Answer:
The compound is isolated from Micromonospora spp. (saltern-derived actinobacteria) and Ferula spp. (e.g., Ferula diversivittata). Extraction involves:

Ethanol/water (70:30) maceration of dried plant material or bacterial biomass.

Liquid-liquid partitioning with ethyl acetate to concentrate the acidic fraction.

Flash chromatography on silica gel (hexane/ethyl acetate gradient) followed by preparative HPLC for final purification .

Advanced: How does the stereochemistry of this compound influence its inhibitory activity against geranylgeranyl diphosphate synthase (GGPPS)?

Answer:
The (E)-configuration at C3 and C7 is critical for binding to GGPPS's hydrophobic active site. Docking studies reveal:

  • The 3,7-diene aligns with the enzyme’s farnesyl-binding pocket, while the carboxylic acid group interacts with Mg²⁺ cofactors.
  • Methyl groups at C4/C8 enhance van der Waals interactions with residues like Phe96 and Tyr300.
  • Structure-activity relationship (SAR) studies show that epimerization at C4 reduces activity by 80%, highlighting stereospecificity .

Basic: What spectroscopic signatures distinguish this compound from its (Z)-isomer?

Answer:

  • 1H-NMR : The (E)-isomer shows doublets at δ 5.1–5.3 ppm (J = 15–16 Hz) for trans-coupled protons, whereas the (Z)-isomer exhibits smaller coupling constants (J = 10–12 Hz).
  • 13C-NMR : The (E)-isomer’s olefinic carbons resonate at δ 125–130 ppm, while (Z)-isomers are upfield (δ 120–125 ppm).
  • IR : A strong C=O stretch at 1700–1720 cm⁻¹ confirms the carboxylic acid moiety .

Advanced: How is this compound utilized in metabolomics to study gut microbiota-host interactions in metabolic disorders?

Answer:
As a gut microbiome-associated serum metabolite (GMSM) , it is quantified via:

  • Untargeted LC-QTOF-MS in negative ion mode (m/z 353.212 for [M-H]⁻).
  • Multivariate analysis (PLS-DA) to correlate its levels with microbial diversity (e.g., Bacteroides abundance) and clinical parameters (e.g., insulin resistance).
  • Pathway mapping using KEGG or MetaboAnalyst links it to terpenoid biosynthesis and inflammation modulation .

Basic: What synthetic routes are available for this compound?

Answer:
Two main approaches:

Wittig Reaction :

  • React 4-methylpent-3-enal with (3-carboxypropyl)triphenylphosphorane.
  • Yield: ~60%, with purification via recrystallization (ethanol/water) .

Cross-Metathesis :

  • Use Grubbs catalyst to couple 3-methyl-1-pentene with 6-methyl-4-heptenoic acid.
  • Requires strict temperature control (0–5°C) to prevent isomerization .

Advanced: What computational methods are used to predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate:
    • LogP : ~3.2 (moderate lipophilicity).
    • BBB permeability : Low (logBB < -1), suggesting limited CNS activity.
    • CYP450 inhibition : High affinity for CYP3A4 (IC50 ~ 2.1 µM).
  • Molecular Dynamics (MD) Simulations : Model interactions with serum albumin (binding free energy ΔG ≈ -8.5 kcal/mol) .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hrs. Analyze degradation by HPLC. Stable at pH 4–7, but decomposes >pH 8 via β-oxidation.
  • Thermal Stability : Heat at 40–80°C for 1 hr. Degradation products (e.g., decarboxylated derivatives) are identified via GC-MS .

Advanced: What role does this compound play in the biosynthesis of pyranocoumarin derivatives?

Answer:
It serves as a prenyl donor in Claisen-like condensations with coumarin precursors. For example:

  • Enzymatic coupling with umbelliferone catalyzed by prenyltransferases forms 2-(4,8-dimethylnona-3,7-dienyl)-8-hydroxy-2-methyl-2H-chromene-6-carboxylic acid methyl ester, a bioactive pyranocoumarin.
  • Regioselectivity is controlled by π-π stacking between the diene and aromatic moieties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.